molecular formula C15H15NO4 B4926037 N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide

N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide

Cat. No. B4926037
M. Wt: 273.28 g/mol
InChI Key: RCZHJHOMZIJEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide, also known as EHDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EHDP is a derivative of naphthalene and is commonly used as a reagent in organic synthesis. In

Mechanism of Action

The mechanism of action of N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide is not well understood. However, it has been suggested that N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide may inhibit the activity of enzymes involved in the biosynthesis of certain molecules, such as prostaglandins and leukotrienes. This inhibition may contribute to the anti-inflammatory and antitumor properties of N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide.
Biochemical and Physiological Effects:
N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide can inhibit the growth of cancer cells and reduce inflammation. Additionally, N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide has been shown to have antiviral properties against a variety of viruses, including HIV and influenza.

Advantages and Limitations for Lab Experiments

N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide is stable under a variety of conditions, making it a useful reagent in organic synthesis. However, N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide has several limitations. It is not water-soluble, which can make it difficult to work with in aqueous environments. Additionally, N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide has not been extensively studied in vivo, and its potential toxicity is not well understood.

Future Directions

There are several future directions for research on N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide. One potential area of study is the development of N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to understand the mechanism of action of N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide and its potential toxicity. Finally, N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide could be used as a starting material for the synthesis of other naphthalene derivatives with potential applications in various fields of scientific research.
Conclusion:
In conclusion, N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide has been shown to have antitumor, anti-inflammatory, and antiviral properties. Additionally, N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide has been used as a reagent in organic synthesis. Further research is needed to fully understand the potential applications and limitations of N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide.

Synthesis Methods

N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide can be synthesized by the reaction of 2-naphthoic acid with ethyl chloroformate and then treated with hydroxylamine hydrochloride. This reaction results in the formation of N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide with a yield of approximately 50%.

Scientific Research Applications

N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antitumor, anti-inflammatory, and antiviral properties. Additionally, N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide has been used as a reagent in organic synthesis, specifically in the synthesis of naphthalene derivatives.

properties

IUPAC Name

N-ethyl-N-(1-hydroxy-3,4-dioxonaphthalen-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-3-11(17)16(4-2)12-13(18)9-7-5-6-8-10(9)14(19)15(12)20/h5-8,18H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZHJHOMZIJEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC)C1=C(C2=CC=CC=C2C(=O)C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 2879069

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